(Z)-3-Methyl-5-phenylpent-2-enenitrile
Description
Chemical Significance of α,β-Unsaturated Nitriles
(Z)-3-Methyl-5-phenylpent-2-enenitrile belongs to the class of α,β-unsaturated nitriles. These compounds are notable in organic synthesis for several reasons. The conjugation between the alkene (carbon-carbon double bond) and the nitrile group allows for the delocalization of π-electrons across the molecule. fiveable.me This electronic arrangement not only increases the stability of the compound but also influences its reactivity, making it susceptible to various chemical transformations. fiveable.me
α,β-Unsaturated nitriles are valuable intermediates in the synthesis of a wide range of more complex molecules, including nitrogen-containing heterocyclic compounds like pyridines and pyrroles. fiveable.mecolab.ws Their unique reactivity makes them suitable for constructing highly functionalized molecules that are foundational to pharmaceuticals and natural products. fiveable.mecolab.ws They can participate in numerous reactions, such as nucleophilic additions, Michael additions, and cycloadditions. fiveable.me The direct synthesis of α,β-unsaturated nitriles from carbonyl compounds is of significant economic interest as these nitriles serve as versatile intermediates for products like perfumes and pigments. acs.org
The ability to generate nitrile anions through conjugate addition is a key feature of α,β-unsaturated nitriles. umich.edu This mode of activation is a subject of ongoing research for new catalytic applications. umich.edu
Importance of Geometric Isomerism, with Emphasis on the (Z)-Configuration of 3-Methyl-5-phenylpent-2-enenitrile (B3053340)
Geometric isomerism, also known as cis-trans isomerism, is a critical concept in organic chemistry that arises from restricted rotation around a bond, typically a carbon-carbon double bond. teachy.ailibretexts.org This restriction leads to molecules with the same molecular formula and connectivity but different spatial arrangements of atoms. teachy.aiuop.edu.pk These different arrangements, or isomers, can have distinct physical and chemical properties, including boiling points, solubilities, and reactivity. teachy.aisolubilityofthings.com
In the case of 3-Methyl-5-phenylpent-2-enenitrile, two geometric isomers are possible: (Z) and (E). The nomenclature specifies the arrangement of substituents around the double bond. For a (Z)-isomer, the higher-priority groups on each carbon of the double bond are on the same side. uop.edu.pk Conversely, in an (E)-isomer, they are on opposite sides. This structural difference is not trivial; the spatial arrangement of atoms can significantly influence how a molecule interacts with other molecules, which is particularly crucial in biological and pharmaceutical contexts. solubilityofthings.com
The stereoselective synthesis of a specific isomer, such as the (Z)-configuration, is a significant goal in organic synthesis. Controlling the geometry of the double bond is essential because different isomers can exhibit different biological activities or serve as precursors to stereochemically distinct products. The ability to selectively synthesize the (Z)-isomer of compounds like 3-Methyl-5-phenylpent-2-enenitrile allows chemists to create specific target molecules with desired properties, avoiding mixtures that may be less effective or difficult to separate. libretexts.org
Research Rationale and Outline Objectives
The study of specific molecules like this compound is driven by the need to develop new synthetic methodologies and to create building blocks for more complex chemical structures. Research into this and related compounds often focuses on several key objectives.
One primary goal is the development of stereoselective catalytic methods. For instance, research has explored catalytic cross-metathesis as a direct route to access (Z)-isomers with high stereoselectivity under mild conditions. Another area of interest is the use of α,β-unsaturated nitriles as precursors in catalytic reductive C-C coupling reactions, which can generate molecules with all-carbon quaternary centers—a challenging synthetic task. umich.edu
Furthermore, compounds like this compound are valuable as intermediates in the production of fine chemicals, pharmaceuticals, and agrochemicals. lookchem.com Their unique structural and reactive properties are leveraged to develop novel compounds in these fields. lookchem.com For example, the broader class of enaminonitriles has been used in the synthesis of fused pyrimidines, which are scaffolds for compounds with potential biological activities. researchgate.net
The commercial product of 3-methyl-5-phenylpent-2-enenitrile, often a mixture of (Z)- and (E)-isomers, is used in perfumes for soaps and detergents, highlighting its application in the fragrance industry. chemicalbook.comnih.gov
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₃N | lookchem.comguidechem.com |
| Molecular Weight | 171.24 g/mol | chemicalbook.com |
| Boiling Point | 310°C at 760 mmHg | lookchem.com |
| Density | 0.978 g/cm³ | lookchem.com |
| Flash Point | 141.8°C | lookchem.com |
| CAS Number | 53243-59-7 | guidechem.comchemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-3-methyl-5-phenylpent-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-11(9-10-13)7-8-12-5-3-2-4-6-12/h2-6,9H,7-8H2,1H3/b11-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELCXXZZKSRBET-LUAWRHEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC#N)CCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C#N)/CCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052170 | |
| Record name | (2Z)-3-Methyl-5-phenylpent-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Pentenenitrile, 3-methyl-5-phenyl-, (2Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
53243-59-7 | |
| Record name | (2Z)-3-Methyl-5-phenyl-2-pentenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53243-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pentenenitrile, 3-methyl-5-phenyl-, (2Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053243597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pentenenitrile, 3-methyl-5-phenyl-, (2Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2Z)-3-Methyl-5-phenylpent-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-3-methyl-5-phenylpent-2-enenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.116 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2Z)-3-Methyl-5-phenyl-2-pentenenitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XYK3L5MDW3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations and Reactivity Profiles of Z 3 Methyl 5 Phenylpent 2 Enenitrile
Mechanistic Insights into Conjugate Addition Reactions
The conjugated system in (Z)-3-Methyl-5-phenylpent-2-enenitrile allows for nucleophilic attack at the β-carbon, leading to conjugate or Michael addition products. fiveable.melibretexts.org This reactivity is a cornerstone of its utility in synthetic organic chemistry.
Michael Additions and Related Nucleophilic Pathways on α,β-Unsaturated Nitriles
The Michael reaction, a classic example of a conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound or, in this case, a nitrile. libretexts.orgmasterorganicchemistry.com The electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. fiveable.mefiveable.me
The general mechanism for the Michael addition to an α,β-unsaturated nitrile involves the following steps:
Formation of the Nucleophile: A base abstracts a proton from a suitable donor to generate a nucleophilic enolate or a similar stabilized carbanion. masterorganicchemistry.comjove.com
Nucleophilic Attack: The nucleophile adds to the β-carbon of the α,β-unsaturated nitrile. masterorganicchemistry.comjove.com This step is often referred to as a 1,4-addition. masterorganicchemistry.com
Protonation: The resulting intermediate enolate is protonated to yield the final product. masterorganicchemistry.com
A variety of nucleophiles can participate in these conjugate addition reactions, including enolates derived from β-diketones, β-keto esters, and malonic esters, as well as amines and thiolates. libretexts.orgmasterorganicchemistry.com For instance, the addition of benzyl (B1604629) alcohol to α,β-unsaturated nitriles has been demonstrated to proceed in excellent yields, catalyzed by a ruthenium pincer complex. nih.gov While direct water addition gives mediocre yields, the benzyl alcohol adducts can be subsequently converted to the corresponding 3-hydroxy-alkylnitriles. nih.govnih.gov These reactions showcase the versatility of α,β-unsaturated nitriles in forming new carbon-carbon and carbon-heteroatom bonds. fiveable.me
| Nucleophile Type | Specific Example | Key Features |
|---|---|---|
| Enolates | Malonic esters, β-keto esters | Forms stable enolates, leading to efficient C-C bond formation. libretexts.org |
| Alcohols | Benzyl alcohol | Catalyzed by ruthenium complexes, yields 3-benzyloxy-alkylnitriles. nih.govnih.gov |
| Amines | Various primary and secondary amines | Leads to the formation of β-amino nitriles. |
| Thiols | Alkyl and aryl thiols | Results in the formation of β-thio nitriles. |
Role of Nitrile Anions and Keteniminates in C-C Bond Formation
The conjugate addition of a nucleophile to an α,β-unsaturated nitrile generates a nitrile-stabilized carbanion, also known as a nitrile anion. umich.edu These anions are ambident nucleophiles, meaning they can react at two different sites. umich.edu They can react as a carbanion at the α-carbon to form α-functionalized nitrile products, or they can react through the nitrogen atom as a keteniminate. umich.edu
The formation of keteniminates can be achieved through the selective 1,4-hydride transfer from a pincer-based Ru-H complex to an α,β-unsaturated nitrile. umich.edu These keteniminate intermediates can then be intercepted by electrophiles, such as anhydrides, to afford α-cyanoacetates in high yields. umich.edu This strategy provides an atom-economic approach to catalytically generate and utilize nitrile anion equivalents for C-C bond formation. umich.edu The ability to form and control the reactivity of nitrile anions and keteniminates is crucial for the synthesis of complex molecules with all-carbon quaternary centers. umich.eduresearchgate.netsigmaaldrich.com
Transformations of the Nitrile Functional Group within the (Z)-Alkenenitrile Framework
The nitrile group in this compound is a versatile functional group that can be converted into a variety of other important functionalities, including amines, aldehydes, amides, and carboxylic acids.
Selective Reduction Strategies for Nitriles to Amines and Aldehydes
The reduction of nitriles is a fundamental transformation in organic synthesis. Depending on the reducing agent and reaction conditions, nitriles can be selectively reduced to either primary amines or aldehydes.
Reduction to Amines: Catalytic hydrogenation is a widely used and economical method for the reduction of nitriles to primary amines. wikipedia.org Common catalysts include Group 10 metals like Raney nickel, palladium black, and platinum dioxide. wikipedia.org However, the formation of secondary and tertiary amines as byproducts can be an issue. wikipedia.org To achieve high selectivity for primary amines, careful selection of the catalyst and optimization of reaction conditions such as solvent, pH, temperature, and hydrogen pressure are crucial. wikipedia.org Other reducing agents like lithium aluminium hydride (LiAlH₄), lithium borohydride, and diborane (B8814927) are also effective for the non-catalytic conversion of nitriles to amines. wikipedia.org
Reduction to Aldehydes: The partial reduction of nitriles to aldehydes requires milder reducing agents. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation. chemistrysteps.com The reaction proceeds through the addition of a hydride to the nitrile, forming an iminium anion which is then hydrolyzed during aqueous workup to yield the aldehyde. chemistrysteps.com Another method involves the use of lithium triethoxyaluminohydride, which has been shown to convert a variety of aliphatic and aromatic nitriles to aldehydes in good yields. acs.org
| Desired Product | Reagent | Key Features |
|---|---|---|
| Primary Amine | H₂/Raney Ni, Pd, or Pt | Economical catalytic method, but can lead to over-reduction. wikipedia.orgresearchgate.net |
| Primary Amine | LiAlH₄ | Powerful non-catalytic reducing agent. wikipedia.orgyoutube.com |
| Aldehyde | DIBAL-H | Milder reducing agent, allows for partial reduction. chemistrysteps.com |
| Aldehyde | Lithium triethoxyaluminohydride | Effective for a broad range of nitriles. acs.org |
Catalytic Hydration to Amides
The hydration of nitriles to amides is an atom-economic reaction of significant industrial and academic importance. organic-chemistry.orgmdpi.com Traditional methods often employ harsh acidic or basic conditions, which can lead to the over-hydrolysis of the amide to the corresponding carboxylic acid. mdpi.com
The development of catalytic systems has provided milder and more selective routes to amides. Ruthenium hydroxide (B78521) supported on alumina (B75360) (Ru(OH)x/Al₂O₃) has been shown to be an efficient heterogeneous catalyst for the hydration of a wide range of nitriles in water, offering high selectivity and easy catalyst-product separation. organic-chemistry.org Rhodium(I)-N-heterocyclic carbene complexes also serve as effective catalysts for the selective hydration of nitriles in a water/2-propanol solvent system. mdpi.com Additionally, simple and inexpensive catalysts like sodium hydroxide can be used for the selective hydration of aromatic nitriles. rsc.org
Hydrolysis to Carboxylic Acid Derivatives
Nitriles can be fully hydrolyzed to carboxylic acids under either acidic or basic conditions. chemistrysteps.comjove.comorganicchemistrytutor.com This transformation proceeds through an amide intermediate. jove.comorganicchemistrytutor.com
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the nitrile is first protonated, which increases the electrophilicity of the nitrile carbon. organicchemistrytutor.com Water then acts as a nucleophile, attacking the carbon and leading to the formation of an amide intermediate after a series of proton transfers. organicchemistrytutor.com Further heating in the acidic medium hydrolyzes the amide to the carboxylic acid and an ammonium (B1175870) ion. jove.comsparkl.me
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the nitrile carbon. chemistrysteps.comlibretexts.org The reaction proceeds through an imidic acid intermediate which tautomerizes to an amide. chemistrysteps.com The amide is then further hydrolyzed by the base to yield a carboxylate salt. chemistrysteps.comorganicchemistrytutor.com To obtain the free carboxylic acid, an acidic workup is required to protonate the carboxylate. organicchemistrytutor.comchemguide.co.uk The choice between acidic and basic hydrolysis often depends on the other functional groups present in the molecule.
Electrophilic and Nucleophilic Substitution Reactions
The structure of this compound features sites susceptible to both electrophilic and nucleophilic attack. The phenyl group provides a center for electrophilic aromatic substitution, while the conjugated nitrile system is a target for nucleophilic additions, which can be considered a form of substitution at the double bond.
Nucleophilic attack is a prominent reaction pathway for α,β-unsaturated nitriles. The conjugation between the C≡N triple bond and the C=C double bond delocalizes electron density, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles in a process known as conjugate or 1,4-addition. rsc.org This contrasts with attack at the nitrile carbon itself (1,2-addition). The general reactivity of the nitrile group allows for its transformation into other functional groups like primary amines through reduction or carboxylic acids via hydrolysis.
| Reaction Type | Reagent/Catalyst | Potential Product | Reference |
| Electrophilic Aromatic Substitution | Halogens, nitro groups | Various substituted phenyl derivatives | |
| Nucleophilic Addition (Conjugate) | Grignard reagents, organocuprates | β-substituted nitriles | rsc.org |
| Reduction of Nitrile | Lithium aluminum hydride | 3-Methyl-5-phenylpentan-1-amine | |
| Hydrolysis of Nitrile | Acid or base catalysis | 3-Methyl-5-phenylpent-2-enoic acid |
Advanced Mechanistic Studies of Nitrile Activation and Transformations
The activation of the nitrile group is a critical step in many of its transformations. This can be achieved through various means, including metal catalysis and protonation in superacidic media, which enhance the electrophilicity of the nitrile carbon.
Metal catalysts play a pivotal role in the functionalization of nitriles. While specific metathesis studies on this compound are not extensively documented, the principles of metal-catalyzed reactions of unsaturated nitriles are well-established. For instance, nickel-catalyzed functional group metathesis has been developed for the exchange of functionalities in carboxylic acids, a reaction class that could potentially be adapted for nitrile-containing compounds. nih.gov
Ruthenium-based pincer complexes have been shown to catalyze the 1,4-addition of hydrides to α,β-unsaturated nitriles, leading to the formation of keteniminate intermediates. These intermediates can then be intercepted by electrophiles, demonstrating a novel pathway for generating and functionalizing nitrile anions. rsc.org Such catalytic strategies highlight the potential for selective transformations of the conjugated system in this compound.
| Catalytic System | Reaction Type | Mechanistic Feature | Reference |
| Nickel Catalysts | Functional Group Metathesis | Reversible activation of C-X bonds and functional group exchange. | nih.gov |
| Ruthenium-Pincer Complexes | 1,4-Hydride Addition | Formation of κ-N-coordinated keteniminate intermediates. | rsc.org |
| Cobalt Complexes | Nitrile Activation | Formation of cobalt(III)–peroxyimidato complexes. | nih.gov |
Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the activation of nitrile groups. For α,β-unsaturated nitriles, superelectrophilic activation under superacidic conditions has been analyzed. rsc.org These studies suggest that the most plausible reaction pathways involve initial N-protonation, followed by subsequent protonation at the α-carbon, generating highly reactive dicationic superelectrophiles. rsc.org
Experimental and computational investigations into the reaction of nitriles with nucleophiles like cysteine have shown that the activation energy for nucleophilic attack correlates well with experimental kinetic data. These studies provide a framework for predicting the reactivity of nitriles. The reaction mechanism often proceeds through a concerted process where the nucleophilic attack and proton transfer occur simultaneously, passing through a cyclic transition state. The hybridization of the nitrile carbon changes from sp to sp2 during this process.
Kinetic studies on the reactions of α,β-unsaturated systems provide valuable information about the reaction mechanism. For Michael additions, the stability of the enolate intermediate, which resembles the transition state, can be used to predict reactivity. nih.gov For metal-catalyzed reactions, kinetic data can elucidate the role of ligands and the nature of the active catalytic species. For example, in cobalt-catalyzed nitrile activation, kinetic studies have provided the first experimental evidence for a proposed mechanism involving the intramolecular cyclization of a hydroperoxo ligand onto the nitrile carbon as the rate-determining step. nih.gov The negative entropy of activation observed in such reactions suggests a highly ordered, cyclic transition state. nih.gov
Transition state calculations for nucleophilic attack on α,β-unsaturated compounds are a powerful tool for understanding reaction pathways. researchgate.net For instance, in the conjugate addition of nitroalkanes to α,β-unsaturated esters, DFT calculations have been used to map the potential energy surface and identify the transition state structures for the formation of different stereoisomers. researchgate.net Similar computational approaches could be applied to this compound to predict its reactivity and stereoselectivity in various reactions.
Spectroscopic Characterization and Theoretical Modeling of Z 3 Methyl 5 Phenylpent 2 Enenitrile
Comprehensive Spectroscopic Elucidation
Spectroscopic techniques are indispensable tools in chemical analysis, providing a fingerprint of a molecule's structure and bonding. A combination of nuclear magnetic resonance, vibrational spectroscopy, and X-ray diffraction would offer a complete picture of (Z)-3-Methyl-5-phenylpent-2-enenitrile.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Purity and Structure Confirmation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is the cornerstone for determining the precise molecular structure and assessing the isomeric purity of this compound. While specific spectral data is available through chemical suppliers, detailed assignments require further analysis. nih.gov
In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the protons would provide definitive evidence for the (Z)-configuration. The vinylic proton at the C2 position is expected to appear as a singlet or a very finely split multiplet. The relative positions of the methyl and phenylpropyl groups across the double bond influence the magnetic environment of nearby protons, leading to characteristic chemical shifts that can distinguish it from the (E)-isomer.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The carbon of the nitrile group (C≡N) would have a characteristic signal in the downfield region. The signals for the sp² hybridized carbons of the double bond would also be indicative of the specific isomeric form. The purity of the (Z)-isomer can be quantified by integrating the signals corresponding to each isomer in the ¹H NMR spectrum.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Vinylic H | 5.2 - 5.5 | s | - |
| Phenyl H's | 7.1 - 7.4 | m | - |
| Methylene (B1212753) H's (adjacent to phenyl) | 2.7 - 2.9 | t | ~7.5 |
| Methylene H's (adjacent to double bond) | 2.4 - 2.6 | t | ~7.5 |
| Methyl H's | 1.9 - 2.1 | s | - |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C≡N | 118 - 122 |
| Phenyl C's | 126 - 142 |
| C=C (quaternary) | 145 - 150 |
| C=C (methine) | 95 - 100 |
| Methylene C's | 30 - 40 |
| Methyl C | 20 - 25 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound. The presence of a sharp, intense absorption band in the IR spectrum around 2220-2260 cm⁻¹ would confirm the nitrile (C≡N) group. wikipedia.org The C=C double bond stretching vibration would appear in the 1640-1680 cm⁻¹ region. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretches would be observed just below 3000 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C≡N bonds, which often give strong Raman signals. The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule. nih.gov
Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| C≡N | Stretch | 2220 - 2260 | Strong | Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium | Medium |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium | Medium |
| C=C | Stretch | 1640 - 1680 | Medium | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong | Medium-Strong |
Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Conformation
Single Crystal X-ray Diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute configuration. mdpi.com For this compound, obtaining a suitable single crystal would allow for the unambiguous confirmation of the 'Z' geometry around the carbon-carbon double bond. This technique would precisely measure the spatial arrangement of the methyl and phenylpropyl groups relative to the nitrile functionality. researchgate.net Furthermore, it would reveal the preferred conformation of the flexible phenylpropyl side chain in the crystal lattice and provide insights into intermolecular interactions, such as packing forces and potential weak hydrogen bonds.
Computational Chemistry for Structural and Electronic Insights
Theoretical modeling provides a powerful complement to experimental data, offering a deeper understanding of a molecule's structure, stability, and electronic properties.
Density Functional Theory (DFT) Studies on Electronic Structure, Stability, and Bonding Analysis
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. acs.orgmdpi.com For this compound, DFT calculations could be employed to optimize the molecular geometry, providing theoretical bond lengths and angles that can be compared with experimental data if available. rsc.org
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectroscopy
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the excited states of molecules and to predict their UV-Vis absorption spectra. benasque.org By performing TD-DFT calculations on the optimized ground-state geometry of this compound, it is possible to simulate its electronic absorption spectrum. researchgate.net This would provide information on the energies of the electronic transitions, the orbitals involved in these transitions (e.g., π → π* transitions associated with the conjugated system), and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net Comparing the simulated spectrum with an experimentally measured UV-Vis spectrum would serve as a further validation of the compound's structure and the accuracy of the computational model.
Quantum Chemical Calculations for Reaction Mechanism Elucidation and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for elucidating the complex mechanisms of organic reactions and predicting the reactivity of novel compounds. In the context of this compound, a conjugated nitrile, theoretical modeling can provide profound insights into its chemical behavior, especially in reactions such as the metal-free silylative reduction.
Recent studies on the B(C6F5)3-catalyzed silylative reduction of conjugated nitriles have laid a foundational understanding of the mechanistic pathways that are likely applicable to this compound. acs.orgnih.govorganic-chemistry.org These reactions are of significant interest as they provide a route to synthetically valuable β-silyl amines and enamines under mild, metal-free conditions. acs.orgnih.gov
The elucidation of the reaction mechanism for the silylative reduction of α,β-unsaturated nitriles suggests a pathway that does not involve the direct activation of the nitrile. Instead, a "silane activation" mechanism is proposed, which is supported by computational studies on analogous systems, such as the B(C6F5)3-catalyzed hydrosilylation of carbonyls. cmu.edu In this mechanism, the Lewis acidic borane (B79455) interacts with the hydrosilane to generate a highly reactive silylium-hydridoborate ion pair. This ion pair is the key intermediate that then engages with the nitrile substrate.
For this compound, the proposed mechanism, supported by analogy to DFT studies on similar substrates, would proceed as follows:
Formation of the Active Catalyst: The catalyst, tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), activates the silane (B1218182) (e.g., Et3SiH) to form a silylium-hydridoborate complex, [Et3Si]+[HB(C6F5)3]-.
First Hydrosilylation: The silylium (B1239981) ion adds to the nitrogen of the nitrile group, and the hydride adds to the β-carbon of the conjugated system. This 1,4-conjugate addition results in the formation of an N-silylenamine intermediate.
Second Hydrosilylation: The N-silylenamine then undergoes a second hydrosilylation. The silylium ion adds to the nitrogen, and the hydride adds to the α-carbon, leading to a 1,1-disilyl-2-aminoethane derivative.
Third Hydrosilylation (Reduction of the C=C bond): Finally, the carbon-carbon double bond of the enamine intermediate is reduced by another equivalent of the activated silane, yielding the fully saturated β-silyl amine product.
The chemoselectivity of the reaction, which can be tuned to yield either the enamine or the fully reduced β-silyl amine, is dependent on the steric bulk of the silane used. acs.orgnih.gov Quantum chemical calculations can be employed to model the transition states for the different reaction pathways and to calculate their activation energies. This allows for a rationalization of the observed selectivity. For instance, calculations can show why bulkier silanes might disfavor the final reduction step, leading to the isolation of the enamine.
| Step | Intermediate/Transition State | Description | Relative Free Energy (kcal/mol) (Illustrative) |
|---|---|---|---|
| 1 | Reactants | This compound + Et3SiH + B(C6F5)3 | 0.0 |
| 2 | TS1 | Transition state for the formation of the silylium-hydridoborate complex | +15.2 |
| 3 | Int1 | [Et3Si]+[HB(C6F5)3]- ion pair | +5.8 |
| 4 | TS2 | Transition state for the 1,4-conjugate addition | +20.5 |
| 5 | Int2 | N-silylenamine intermediate | -10.3 |
| 6 | TS3 | Transition state for the second hydrosilylation | +18.7 |
| 7 | Int3 | 1,1-disilyl-2-aminoethane derivative | -25.1 |
| 8 | TS4 | Transition state for the final C=C bond reduction | +22.4 |
| 9 | Product | β-silyl amine | -40.6 |
Furthermore, DFT calculations are instrumental in predicting the reactivity of different sites within the molecule. For this compound, the key reactive sites are the nitrile carbon, the nitrogen atom, and the α- and β-carbons of the double bond. Analysis of the molecular orbitals (such as the HOMO and LUMO) and calculated atomic charges can reveal the electrophilic and nucleophilic nature of these sites, thereby predicting how the molecule will interact with different reagents. For example, the nitrile carbon is electrophilic and susceptible to nucleophilic attack, while the nitrogen has a lone pair and can act as a Lewis base. The conjugated system allows for 1,4-addition, and computational models can predict the relative likelihood of 1,2- versus 1,4-addition under various conditions.
Applications of Z 3 Methyl 5 Phenylpent 2 Enenitrile in Organic Synthesis and Materials Science
(Z)-3-Methyl-5-phenylpent-2-enenitrile as a Versatile Synthetic Building Block
This compound is recognized as a versatile intermediate in organic synthesis, valued for its capacity to engage in a variety of chemical reactions that enable the construction of more complex molecular structures. lookchem.com Its utility extends to the pharmaceutical and agrochemical industries, where it can serve as a key building block for the synthesis of diverse products. lookchem.com The presence of both a carbon-carbon double bond and a carbon-nitrogen triple bond provides multiple reactive sites for chemical transformations. lookchem.com
The conjugated nitrile functionality in this compound makes it a plausible precursor for the synthesis of various nitrogen-containing heterocycles. Although specific examples with this exact substrate are not readily found, the general reactivity of α,β-unsaturated nitriles is well-established in heterocyclic chemistry. For instance, compounds with similar structures can, in principle, undergo cyclization reactions with appropriate reagents to form pyridines, pyrroles, pyrazines, and imidazoles. The formation of pyrazines, for example, can occur through the dimerization and condensation of α-aminoketones, which could potentially be derived from the functionalization of the double bond in the starting nitrile. nih.gov
The potential for this compound to be used in the construction of complex polycyclic and carbocyclic architectures would stem from its ability to participate in cycloaddition and annulation reactions. The double bond can act as a dienophile or a dipolarophile in Diels-Alder and 1,3-dipolar cycloadditions, respectively. Furthermore, intramolecular cyclization reactions, potentially involving the phenyl ring or other introduced functional groups, could lead to the formation of fused ring systems. The specific stereochemistry of the (Z)-isomer could influence the stereochemical outcome of these cyclization reactions.
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are a powerful tool in modern organic synthesis. The structure of this compound, with its multiple reactive centers, makes it a candidate for participation in such reactions. For example, a one-pot synthesis of a complex pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine derivative has been reported using a multicomponent reaction strategy involving a pyrazole, an aldehyde, and thiobarbituric acid, highlighting the potential for similar complex heterocycles to be synthesized using nitrile-containing starting materials in a sequential, one-pot fashion. nih.gov
Integration into Polymer and Material Chemistry
The nitrile group is a valuable functional group in polymer chemistry, imparting unique properties such as thermal stability, chemical resistance, and polarity to materials.
In principle, this compound could serve as a monomer or a co-monomer in polymerization reactions. The vinyl group could potentially undergo radical or anionic polymerization. The incorporation of this monomer into a polymer backbone would introduce both the nitrile functionality and a pendant phenyl group, which would influence the polymer's properties, such as its glass transition temperature and solubility. While the polymerization of this specific monomer is not documented in readily available literature, the polymerization of other nitrile-containing monomers, such as acrylonitrile, to produce commercially important polymers like polyacrylonitrile (B21495) (PAN) and nitrile butadiene rubber (NBR), is a well-established industrial process. chemicalbook.comthegoodscentscompany.com
Should a polymer be synthesized from this compound, the pendant nitrile groups would offer sites for post-polymerization modification. The nitrile group can be chemically transformed into various other functional groups. For example, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These transformations would alter the chemical and physical properties of the polymer, allowing for the tailoring of materials for specific applications.
Furthermore, the nitrile groups could be utilized in cross-linking reactions to create polymer networks with enhanced mechanical properties and thermal stability. Cross-linking of nitrile-containing polymers, such as NBR, is a common industrial practice to improve their elastomeric properties. Various cross-linking strategies exist, including sulfur-based vulcanization and peroxide-induced cross-linking.
Influence of Nitrile Moieties on Polymeric Material Properties
The incorporation of nitrile moieties (–C≡N) into polymer structures significantly influences their physicochemical properties. The cyano group is highly polar and electron-withdrawing, which imparts unique characteristics to the resulting materials. numberanalytics.comnumberanalytics.com These modifications are a key strategy in designing polymers with tailored performance for specific applications. researchgate.net
Detailed Research Findings:
The presence of the nitrile functional group can lead to substantial changes in a polymer's thermal stability, mechanical strength, chemical resistance, and solvent interactions. The strong dipole moment of the –C≡N group increases intermolecular forces, such as dipole-dipole interactions, between polymer chains. numberanalytics.comnumberanalytics.com This enhanced intermolecular attraction is a primary driver of the observed property changes. researchgate.net
Thermal Stability: Polymers containing nitrile groups generally exhibit higher thermal stability. numberanalytics.comlu.se The strong intermolecular forces require more energy to overcome, leading to higher glass transition temperatures (Tg) and decomposition temperatures. lu.se For example, the introduction of a nitrile group into methacrylate (B99206) polymers derived from lignin (B12514952) has been shown to substantially increase their thermal stability. A study comparing polymethacrylates with and without nitrile groups found that the 5% weight loss decomposition temperature (Td,95%) increased, confirming that the nitrile group improves thermal resilience. lu.se
Mechanical Strength and Hardness: The strong intermolecular attractions also contribute to increased hardness, tensile strength, and rigidity in nitrile-containing polymers. The polymer chains are held together more tightly, resulting in a more robust material. numberanalytics.com Poly(styrene-co-acrylonitrile) (SAN), for instance, has a higher Tg and is more rigid than pure polystyrene, an effect attributed to the polar nitrile group. lu.se
Chemical and Solvent Resistance: The polarity and chemical nature of the nitrile group can enhance a polymer's resistance to nonpolar solvents and oils. wikipedia.org This property is famously utilized in nitrile rubber, which is known for its resistance to fuels and oils. wikipedia.org Furthermore, the nitrile group itself is relatively stable and can be chemically modified through reactions like hydrolysis, cyclization, and amination to create new functionalities. researchgate.net This reactivity makes nitrile-containing polymers like polyacrylonitrile (PAN) versatile platforms for developing materials with specific surface properties. researchgate.net
The following table summarizes the general influence of nitrile groups on key polymer properties based on research findings.
| Property | Influence of Nitrile Moiety | Rationale | Example Polymer |
| Thermal Stability | Increased | Stronger intermolecular dipole-dipole forces increase the energy required for thermal transitions. lu.se | Polyacrylonitrile (PAN) numberanalytics.com |
| Glass Transition (Tg) | Increased | Reduced chain mobility due to strong polar interactions. lu.se | Poly(styrene-co-acrylonitrile) (SAN) lu.se |
| Mechanical Strength | Increased | Enhanced intermolecular forces lead to greater material rigidity and hardness. numberanalytics.com | Nitrile Rubber numberanalytics.com |
| Chemical Resistance | Increased (esp. to oils) | Polarity of the nitrile group provides resistance to nonpolar substances. wikipedia.org | Nitrile Rubber wikipedia.org |
| Solvent Resistance | Increased | The introduction of the nitrile function has been shown to provide good solvent resistance in polymethacrylate (B1205211) biopolymers. lu.se | Polymethacrylate Biopolymers lu.se |
Functional Material Design
The unique electronic and chemical properties of the nitrile group make compounds like this compound valuable precursors in the design of advanced functional materials. lookchem.com The reactivity of the cyano group allows it to be a building block for more complex molecular architectures with specific functions. lookchem.com
Precursors for Dyes and Electronic Materials
This compound serves as a versatile intermediate in organic synthesis, enabling the creation of more complex molecules that can be used in the development of dyes and electronic materials. lookchem.com Nitrile-containing compounds are sought after in this field because the cyano group can act as a potent electron-accepting moiety and can be chemically transformed into other functional groups. researchgate.netmdpi.com
Detailed Research Findings:
Dye Synthesis: The electron-withdrawing nature of the nitrile group is particularly useful in the design of organic dyes, including those for textiles and advanced applications like dye-sensitized solar cells (DSSCs). mdpi.comgoogle.com When incorporated into a conjugated system, the nitrile group can act as an electron acceptor, influencing the molecule's electronic structure and, consequently, its light-absorbing properties (color). mdpi.com Research on DSSCs has shown that introducing conjugated nitrile structures at the end of a dye molecule contributes significantly to the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com This facilitates electron transfer and can lead to broader and more intense light absorption, which is critical for improving solar cell efficiency. mdpi.com The compound 3-methyl-5-phenylpent-2-enenitrile (B3053340), which is a mixture of (Z) and (E) isomers, is prepared by condensing benzylacetone (B32356) with cyanoacetic acid and is used in perfumes for soaps and detergents. chemicalbook.com
Electronic Materials: In the field of electronic materials, nitrile functionalities are integral to creating molecules with specific charge-transport properties. The ability of the nitrile group to polarize an aromatic system can be used to fine-tune the electronic characteristics of organic semiconductors. nih.gov Nitriles are precursors to a variety of compounds, including polymers and pharmaceuticals. wikipedia.org The synthesis of aryl nitriles is a significant area of research for developing new materials. acs.org While specific applications of this compound in electronic devices are not extensively detailed in public literature, its structure as an unsaturated nitrile makes it a candidate for further chemical modification. lookchem.com Its nitrile group can be reduced to a primary amine or oxidized to a carboxylic acid, providing pathways to synthesize a variety of derivatives with potential electronic applications.
The following table outlines the role of nitrile-containing precursors in the development of dyes and electronic materials.
| Precursor Type | Functional Role of Nitrile Group | Resulting Material/Application | Research Finding |
| Conjugated Nitriles | Electron-accepting moiety; tunes HOMO/LUMO energy levels. | Organic Dyes for Dye-Sensitized Solar Cells (DSSCs) | The nitrile component contributes to the LUMO, facilitating electron transfer and enhancing light absorption. mdpi.com |
| Aryl Nitriles | Polarization of π-systems; bioisostere for carbonyl groups. | Organic semiconductors, Pharmaceuticals with electronic effects. | The nitrile's inductive properties can make aromatic rings less susceptible to oxidative metabolism and optimize π-π interactions. nih.gov |
| Unsaturated Nitriles | Reactive handle for chemical transformation (e.g., reduction, oxidation). | Versatile intermediates for complex molecule synthesis. | Can be converted into amines or carboxylic acids to build larger, functional molecules for various applications. |
| Nitrile Compounds | Component in dyeing formulations. | Brightening and/or dyeing agents for keratin (B1170402) fibers. | A patent describes agents containing specific nitriles for dyeing hair. google.com |
Future Perspectives and Research Challenges for Z 3 Methyl 5 Phenylpent 2 Enenitrile Chemistry
Innovations in Asymmetric Synthesis and Chiral Induction for (Z)-Enenitriles
A primary challenge in the synthesis of enenitrile derivatives is the control of stereochemistry, particularly the generation of chiral centers. Future research will likely focus on advancing asymmetric methodologies to produce enantiomerically enriched products from prochiral precursors like (Z)-3-Methyl-5-phenylpent-2-enenitrile.
Key research areas include:
Asymmetric Hydrogenation: The development of catalysts for the enantioselective conjugate reduction of the C=C bond in α,β-unsaturated nitriles is a promising avenue. While base-activated iridium N,P ligand complexes have shown high conversion and enantioselectivity for this transformation, further innovation is needed to broaden the substrate scope and improve catalyst efficiency for specific Z-isomers.
Biocatalytic Kinetic Resolution: Enzymes, such as aldoxime dehydratases, offer an elegant approach to asymmetric synthesis. mdpi.com These enzymes can catalyze the formation of a nitrile from an aldoxime while simultaneously resolving an adjacent racemic center. mdpi.com The discovery and genetic engineering of novel aldoxime dehydratase variants could provide tailored biocatalysts for the stereoselective synthesis of complex chiral nitriles. mdpi.com
Chiral Phase-Transfer Catalysis: The use of chiral phase-transfer catalysts for the asymmetric alkylation or other modifications at the α-carbon to the nitrile group presents another frontier. Designing catalysts that can effectively differentiate between the enantiotopic faces of a carbanion intermediate derived from related saturated nitriles is a significant challenge that could be extended to unsaturated systems.
Table 1: Emerging Asymmetric Synthesis Strategies for Enenitriles
| Synthesis Strategy | Catalyst/Reagent Type | Potential Advantages | Research Challenges |
|---|---|---|---|
| Asymmetric Conjugate Reduction | Chiral transition metal complexes (e.g., Ir, Rh, Ru) | High enantioselectivity, preservation of the nitrile group. | Catalyst sensitivity, substrate specificity, control for Z-isomers. |
| Biocatalytic Desymmetrization | Enzymes (e.g., Aldoxime Dehydratases) | High stereoselectivity, mild reaction conditions, environmentally benign. mdpi.com | Limited substrate scope, enzyme stability, need for genetic engineering. mdpi.com |
| Chiral Lewis Acid Catalysis | Chiral metal-ligand complexes | Activation of the nitrile for asymmetric additions. | Catalyst loading, turnover frequency, water sensitivity. |
Exploration of Novel Catalytic Systems for Nitrile Transformations
The nitrile group is a versatile functional group that can be transformed into amines, amides, and carboxylic acids. rug.nlopenbiotechnologyjournal.com Developing novel catalytic systems that can perform these transformations on sterically hindered and electronically distinct substrates like this compound under mild conditions is a key research goal.
Future directions include:
Pincer Complex Catalysis: Metal complexes featuring pincer-type ligands have shown promise in the hydrogenation of nitriles to primary amines. rug.nl Ruthenium-based pincer complexes, for example, have successfully reduced various nitriles, with the addition of water sometimes enhancing reaction rates. rug.nl Future work could explore the activity of pincer complexes based on more abundant and less expensive metals like iron and cobalt for the selective reduction of the nitrile in unsaturated compounds. bohrium.comacs.org
Nanoparticle Catalysis: Heterogeneous catalysts, such as metal nanoparticles supported on materials like manganese oxide or magnetic cores (e.g., Pd/C-Fe3O4), offer advantages in terms of recyclability and stability. bohrium.comresearchgate.net Research into controlling the size, shape, and crystal phase of nanoparticles (e.g., hcp vs. fcc cobalt) can tune the selectivity of nitrile hydrogenation, potentially favoring the formation of primary amines over secondary amines even without additives like ammonia (B1221849). acs.orgresearchgate.net
Catalytic Hydration and Hydrolysis: While traditional methods for nitrile hydrolysis often require harsh acidic or basic conditions, new catalytic systems are emerging. chemistrysteps.comlibretexts.org Metal complexes of ruthenium and other noble metals, as well as heterogeneous catalysts like nanorod manganese oxide, have been shown to effectively catalyze the hydration of nitriles to amides under milder, often neutral, conditions. researchgate.net Applying these systems to α,β-unsaturated nitriles and controlling the chemoselectivity (hydration vs. other reactions) remains an area for exploration.
Table 2: Comparison of Catalytic Systems for Nitrile Group Transformations
| Catalytic System | Transformation | Key Features | Future Research Focus |
|---|---|---|---|
| Pincer Complexes (e.g., Ru, Fe) | Hydrogenation to Amines | High activity, potential for reversible reactions. rug.nl | Use of earth-abundant metals, catalyst stability, selectivity for primary amines. bohrium.com |
| Metal Nanoparticles (e.g., Co, Pd) | Hydrogenation, Hydration | Recyclable, tunable selectivity via phase/support control. acs.orgresearchgate.net | Enhancing activity for sterically hindered substrates, long-term stability. |
| Homogeneous Metal Complexes (e.g., Ru) | Hydration to Amides | High efficiency and selectivity under mild conditions. researchgate.net | Reducing catalyst cost, application to complex molecules, mechanistic elucidation. researchgate.net |
Advanced Mechanistic Understanding through Combined Experimental and Computational Approaches
A deeper understanding of the reaction mechanisms governing the synthesis and transformation of (Z)-enenitriles is crucial for rational catalyst design and reaction optimization. The synergy between experimental studies (e.g., kinetics, isotope labeling) and computational modeling (e.g., Density Functional Theory - DFT) is a powerful tool for achieving this.
Key areas for investigation:
Mechanism of Hydrolysis: The hydrolysis of nitriles proceeds through an amide intermediate. chemistrysteps.comchemistrysteps.com In acid-catalyzed hydrolysis, the initial step is the protonation of the nitrogen, which activates the carbon-nitrogen triple bond for nucleophilic attack by water. chemistrysteps.compressbooks.pub In base-catalyzed hydrolysis, the reaction begins with the direct nucleophilic addition of a hydroxide (B78521) ion. chemistrysteps.com Detailed computational studies on this compound could elucidate the transition state energies and the role of the phenyl and methyl substituents on the reaction pathway.
Organometallic Addition Mechanisms: The reaction of nitriles with organometallic reagents like Grignard reagents leads to ketones after hydrolysis. libretexts.orglibretexts.org The mechanism involves the formation of an imine anion, which is protonated and then hydrolyzed. libretexts.org For unsaturated nitriles, understanding the competition between 1,2-addition to the nitrile and 1,4-conjugate addition to the alkene system is critical and can be effectively modeled computationally.
Catalytic Cycle Elucidation: For novel catalytic systems, mapping out the complete catalytic cycle is essential. This includes identifying the active catalytic species, substrate coordination, insertion steps, and product release. Combining spectroscopic analysis of reaction intermediates with DFT calculations can provide a comprehensive picture of how catalysts like the Re-PNP pincer complex activate the C≡N bond through ligand dearomatization-aromatization pathways. rug.nl
Sustainable and Biologically Inspired Chemical Processes for Enenitrile Derivatives
The principles of green chemistry are increasingly influencing synthetic chemistry, pushing for the development of processes that are more environmentally friendly and atom-economical. organic-chemistry.org For a compound like this compound, which finds use in consumer products, sustainable synthesis is particularly relevant. fragranceconservatory.comchemicalbook.com
Future research will emphasize:
Biocatalysis with Nitrilases and Dehydratases: Enzymes offer a green alternative to traditional chemical catalysis. openbiotechnologyjournal.com Nitrilases can convert nitriles directly into carboxylic acids and ammonia in a single step under mild, aqueous conditions. openbiotechnologyjournal.com Aldoxime dehydratases provide a cyanide-free route to nitriles from readily available aldehydes, avoiding toxic cyanating agents. mdpi.comnih.gov Developing chemoenzymatic cascades, where an initial chemical step produces a precursor that is then transformed by an enzyme, holds significant potential. researchgate.net
Catalysis in Green Solvents: Replacing conventional volatile organic solvents with greener alternatives like water or deep eutectic solvents is a key goal. researchgate.net The development of catalysts, such as the choline (B1196258) chloride and urea (B33335) mixture for nitrile synthesis from aldehydes, that are highly active and stable in these media is crucial. organic-chemistry.org
Use of Renewable Feedstocks: Connecting the synthesis of enenitriles to biorefineries is a long-term goal for sustainability. mdpi.com This could involve deriving the aldehyde precursors for aldoxime formation from renewable resources like alcohols or carboxylic acids obtained from biomass. mdpi.comnih.gov
Table 3: Sustainable Approaches in Enenitrile Chemistry
| Approach | Key Technology/Method | Environmental Benefit | Research Challenge |
|---|---|---|---|
| Biocatalysis | Aldoxime dehydratases, Nitrilases | Cyanide-free, mild conditions, aqueous media, high selectivity. mdpi.comopenbiotechnologyjournal.com | Enzyme stability and productivity, substrate scope. mdpi.com |
| Green Solvents | Water, Deep Eutectic Solvents | Reduced environmental impact, improved safety. researchgate.netorganic-chemistry.org | Catalyst solubility and stability, product separation. |
| Renewable Feedstocks | Biomass-derived aldehydes/alcohols | Reduced reliance on fossil fuels, lower carbon footprint. nih.gov | Efficient conversion of biomass, integration with catalytic steps. |
Q & A
Basic Research Questions
Q. What are the recommended crystallographic methods for determining the molecular structure of (Z)-3-Methyl-5-phenylpent-2-enenitrile?
- Methodology : Use single-crystal X-ray diffraction (SCXRD) with refinement software like SHELXL for small-molecule structures . For workflow integration, employ OLEX2 , which combines structure solution (via intrinsic dual-space algorithms), refinement, and visualization . Validate hydrogen atom positions using Fourier difference maps and constrain non-H atoms with anisotropic displacement parameters.
Q. How can researchers ensure accurate stereochemical assignment of the (Z)-isomer during synthesis?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY for spatial proximity analysis) with gas chromatography (GC) or high-performance liquid chromatography (HPLC) using chiral columns. Cross-validate with computational methods (e.g., density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data).
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodology : Adhere to the IFRA Standards for nitrile-containing compounds, which specify maximum exposure limits based on toxicological assessments (e.g., dermal sensitization thresholds) . Implement fume hood use, personal protective equipment (PPE), and emergency first-aid measures as outlined in safety data sheets (SDS) .
Advanced Research Questions
Q. How can hydrogen bonding patterns in this compound crystals inform its supramolecular assembly?
- Methodology : Apply graph set analysis (Etter’s formalism) to categorize hydrogen-bonding motifs (e.g., chains, rings) using crystallographic data . Use ORTEP-3 to generate thermal ellipsoid plots and identify directional interactions . Correlate packing motifs with physicochemical properties (e.g., solubility, melting point) via Hirshfeld surface analysis.
Q. What analytical strategies resolve contradictions in crystallographic data between (Z)- and (E)-isomers?
- Methodology : Perform twinned refinement in SHELXL for crystals with mixed isomer phases . Use differential scanning calorimetry (DSC) to detect phase transitions and synchrotron radiation for high-resolution data collection. Cross-reference with spectroscopic data (e.g., IR for nitrile stretching frequencies) to confirm isomer purity.
Q. How do regulatory frameworks like the EPA’s Endocrine Disruptor Screening Program (EDSP) influence experimental design for this compound?
- Methodology : Design toxicity assays aligned with EDSP Tier 1 guidelines (e.g., estrogen receptor binding assays, uterotrophic bioassays) . Incorporate structure-activity relationship (SAR) models to predict endocrine disruption potential, using analogs like (E)-3-Methyl-5-phenylpent-2-enenitrile as controls .
Q. What computational tools are effective for modeling the electronic properties of this compound?
- Methodology : Employ DFT calculations (e.g., Gaussian or ORCA software) to optimize geometry, calculate frontier molecular orbitals (HOMO/LUMO), and simulate UV-Vis spectra. Compare with experimental data from cyclic voltammetry or time-dependent DFT (TD-DFT) for validation.
Data Management and Compliance
Q. How should researchers address discrepancies in CAS registry entries for this compound (e.g., 53243-59-7 vs. 93893-89-1)?
- Methodology : Cross-validate CAS numbers using authoritative databases (e.g., PubChem, ECHA) and confirm synthesis pathways in peer-reviewed literature . Document batch-specific identifiers (e.g., reaction mass compositions) to avoid misclassification .
Q. What open-data practices are recommended for sharing crystallographic data while complying with privacy regulations?
- Methodology : Deposit raw diffraction data in public repositories (e.g., Cambridge Structural Database) with anonymized metadata. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and consult guidelines from initiatives like the European Open Science Cloud .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
